![molecular formula C16H15ClF2N2OS B4738372 N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea](/img/structure/B4738372.png)
N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea
Overview
Description
N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea, also known as Diflubenzuron, is a chemical compound that belongs to the class of benzoylurea insecticides. It is widely used in agriculture and public health programs to control pests such as mosquitoes, flies, and beetles. Diflubenzuron is known for its effectiveness and low toxicity to mammals, making it a popular choice for pest control.
Mechanism of Action
N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean works by inhibiting the synthesis of chitin, a structural component of the exoskeleton in insects. This leads to the disruption of the molting process, which ultimately results in the death of the insect. N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean also affects the growth and development of insects, reducing their ability to reproduce and causing a decline in population.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean has been shown to have low toxicity to mammals and birds, making it a safer alternative to other insecticides. However, it can have adverse effects on aquatic organisms, including fish and crustaceans, if it enters water systems. N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean can also have negative effects on non-target insects, such as bees and butterflies, which can lead to a decline in pollination.
Advantages and Limitations for Lab Experiments
N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean has several advantages for laboratory experiments, including its effectiveness in controlling pests, low toxicity to mammals, and ease of use. However, it also has limitations, such as its potential negative effects on non-target organisms and the environment. Researchers must take these factors into account when using N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean in experiments.
Future Directions
Future research on N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean could focus on developing more targeted formulations that reduce the negative effects on non-target organisms. Additionally, studies could investigate the potential use of N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean in integrated pest management strategies, which combine multiple approaches to control pests. Further research could also explore the use of N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean in alternative applications, such as in the medical field for the treatment of parasitic infections.
Conclusion:
N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean is a widely used insecticide that has been extensively studied for its effectiveness and low toxicity to mammals. While it has several advantages for laboratory experiments, researchers must consider its potential negative effects on non-target organisms and the environment. Future research could focus on developing more targeted formulations and exploring alternative applications for N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean.
Scientific Research Applications
N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in various scientific research studies to investigate its mode of action, biochemical and physiological effects, and potential applications in pest management.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(difluoromethoxy)-4-methylphenyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2N2OS/c1-10-2-7-13(14(8-10)22-15(18)19)21-16(23)20-9-11-3-5-12(17)6-4-11/h2-8,15H,9H2,1H3,(H2,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNHNJFVCHCDPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCC2=CC=C(C=C2)Cl)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-[2-(difluoromethoxy)-4-methylphenyl]thiourea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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